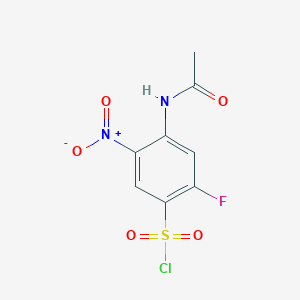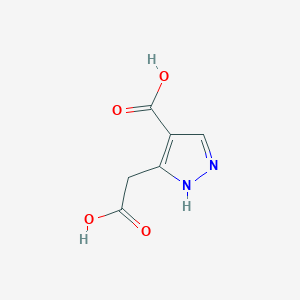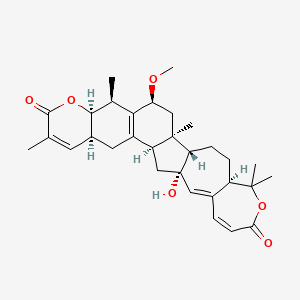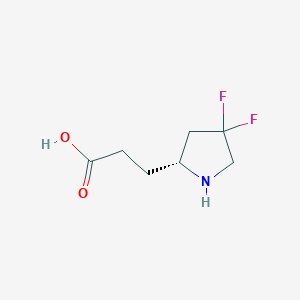
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClFN2O5S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of acetamido, fluoro, nitro, and sulfonyl chloride functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Acetylation: Introduction of an acetamido group.
Sulfonylation: Introduction of a sulfonyl chloride group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, acetic anhydride for acetylation, and chlorosulfonic acid for sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often involving advanced techniques such as catalytic reactions and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The acetamido group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 4-amino-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.
Oxidation: Formation of corresponding oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein labeling.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful for labeling and modifying biological molecules, thereby affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl fluoride
- 4-Acetamido-2-chloro-5-nitrobenzene-1-sulfonyl chloride
- 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl bromide
Uniqueness
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the fluoro group enhances its chemical stability, while the sulfonyl chloride group provides high reactivity for nucleophilic substitution reactions. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6ClFN2O5S |
|---|---|
Molekulargewicht |
296.66 g/mol |
IUPAC-Name |
4-acetamido-2-fluoro-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClFN2O5S/c1-4(13)11-6-2-5(10)8(18(9,16)17)3-7(6)12(14)15/h2-3H,1H3,(H,11,13) |
InChI-Schlüssel |
DKAQINXCUNJVEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)
![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)






![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)



amine](/img/structure/B13072420.png)

